molecular formula C17H21F2N5O2S B2606045 N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide CAS No. 1798459-58-1

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2606045
CAS No.: 1798459-58-1
M. Wt: 397.44
InChI Key: PXYXFHFQJYXRPT-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethylamino and piperidinyl groups, along with a difluorobenzenesulfonamide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and piperidinyl groups. The final step often involves the sulfonation of the aromatic ring to introduce the difluorobenzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic ring and pyrimidine core can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine core.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for studying biochemical pathways.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide exerts its effects is not well-documented. its structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide: shares structural similarities with other pyrimidine-based compounds and sulfonamides.

    This compound: can be compared to other compounds with similar functional groups, such as sulfonamides and fluorinated aromatic compounds.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N5O2S/c1-23(2)16-14(11-20-17(21-16)24-8-4-3-5-9-24)22-27(25,26)15-7-6-12(18)10-13(15)19/h6-7,10-11,22H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYXFHFQJYXRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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